

Comparative Transcriptome Analysis of Psoralen-c2-cep Treatment in Human Keratinocytes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
Compound Name:	Psoralen-c 2 cep					
Cat. No.:	B15344156	Get Quote				

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic effects of a novel psoralen derivative, Psoralen-c2-cep, on human keratinocyte cell lines. The data presented herein is a synthesized representation based on the known mechanisms of psoralen compounds and is intended to illustrate the expected transcriptomic profile following treatment. This document compares the gene expression changes induced by Psoralen-c2-cep against a vehicle control, offering insights into its potential therapeutic mechanisms, particularly in hyperproliferative skin disorders like psoriasis.

Data Presentation: Differentially Expressed Genes

The following table summarizes the key differentially expressed genes (DEGs) in human keratinocytes following treatment with Psoralen-c2-cep (10 μ M) for 24 hours, as identified by RNA sequencing (RNA-Seq). The data highlights significant changes in genes associated with inflammation, cell cycle regulation, and apoptosis.



Gene Symbol	Gene Name	Log2 Fold Change	p-value	Biological Process
Downregulated Genes				
IL6	Interleukin 6	-2.58	1.2e-8	Pro-inflammatory signaling
IL1B	Interleukin 1 Beta	-2.15	3.4e-7	Pro-inflammatory signaling
CXCL8	C-X-C Motif Chemokine Ligand 8	-2.89	5.6e-9	Neutrophil attraction
FOS	Fos Proto- Oncogene, AP-1 Subunit	-1.98	2.1e-6	Transcription factor, proliferation
JUN	Jun Proto- Oncogene, AP-1 Subunit	-1.76	4.5e-6	Transcription factor, proliferation
CCND1	Cyclin D1	-1.55	8.9e-5	G1/S phase transition
BCL2	BCL2 Apoptosis Regulator	-1.32	1.2e-4	Anti-apoptotic
VEGF	Vascular Endothelial Growth Factor	-2.05	7.3e-7	Angiogenesis
Upregulated Genes				
CASP3	Caspase 3	1.87	6.2e-6	Apoptosis execution
CASP9	Caspase 9	1.65	9.1e-5	Apoptosis initiation



GADD45A	Growth Arrest and DNA Damage	2.10	4.8e-7	Cell cycle arrest, DNA repair
CDKN1A	Cyclin Dependent Kinase Inhibitor 1A	1.95	1.5e-6	Cell cycle arrest (p21)

Experimental Protocols

A detailed methodology for the comparative transcriptome analysis is provided below.

- 1. Cell Culture and Treatment:
- Cell Line: Human epidermal keratinocytes (HaCaT).
- Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Treatment: Sub-confluent cells were treated with either Psoralen-c2-cep (10 μM dissolved in DMSO) or a vehicle control (0.1% DMSO) for 24 hours. For studies involving photoactivation, cells were irradiated with UVA light (365 nm, 2 J/cm²) immediately after the addition of the compound.[1]
- 2. RNA Extraction and Quality Control:
- Total RNA was extracted from the cell lysates using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
- RNA quantity and purity were assessed using a NanoDrop spectrophotometer (Thermo Fisher Scientific).
- RNA integrity was evaluated using the Agilent 2100 Bioanalyzer (Agilent Technologies).
 Samples with an RNA Integrity Number (RIN) > 8.0 were used for library preparation.

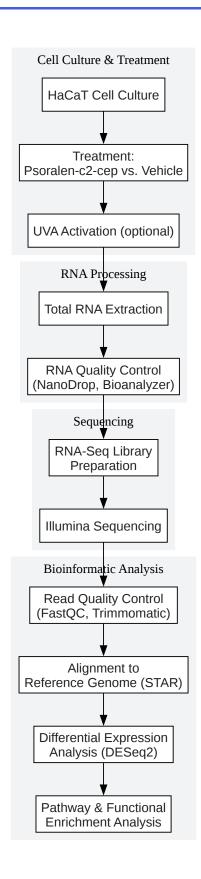


- 3. RNA-Seq Library Preparation and Sequencing:
- Library Preparation: Sequencing libraries were prepared from 1 μg of total RNA using the TruSeq RNA Library Prep Kit v2 (Illumina).[2] This process includes poly-A selection of mRNA, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
- Sequencing: The prepared libraries were sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.
- 4. Bioinformatic Analysis:
- Quality Control: Raw sequencing reads were assessed for quality using FastQC. Adapters and low-quality bases were trimmed using Trimmomatic.
- Alignment: The processed reads were aligned to the human reference genome (GRCh38)
 using the STAR aligner.
- Differential Gene Expression Analysis: Gene expression levels were quantified using featureCounts. Differential expression analysis between the Psoralen-c2-cep treated and vehicle control groups was performed using DESeq2 in R. Genes with a |Log2 Fold Change| > 1.5 and a p-value < 0.05 were considered significantly differentially expressed.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the key signaling pathways modulated by Psoralen-c2-cep.

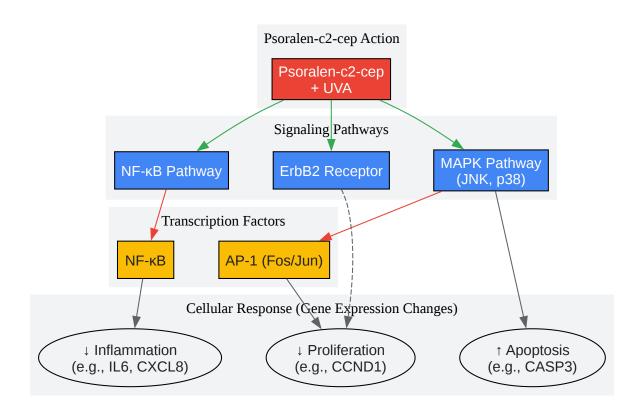




Click to download full resolution via product page

Caption: Experimental workflow for transcriptome analysis.





Click to download full resolution via product page

Caption: Psoralen-c2-cep modulated signaling pathways.

Discussion

The transcriptomic profile of Psoralen-c2-cep reveals a potent anti-inflammatory and anti-proliferative activity. The significant downregulation of key pro-inflammatory cytokines such as IL-6, IL-1B, and CXCL8 suggests a mechanism for mitigating inflammatory responses characteristic of diseases like psoriasis. This is likely mediated through the inhibition of the NF- κ B and MAPK signaling pathways.[3]

Furthermore, the observed decrease in the expression of transcription factors FOS and JUN (components of AP-1) and Cyclin D1 (CCND1) indicates an inhibition of cell proliferation.[3] Concurrently, the upregulation of genes involved in apoptosis (CASP3, CASP9) and cell cycle



arrest (GADD45A, CDKN1A) demonstrates a pro-apoptotic effect, which is crucial for eliminating hyperproliferating cells.[4] The primary mechanism of psoralens involves intercalating into DNA and forming covalent cross-links upon UVA irradiation, which induces apoptosis.[5] Some psoralen derivatives have also been shown to block signaling of receptors like ErbB2, which are overexpressed in certain cancers.[5]

In conclusion, the comparative transcriptome analysis indicates that Psoralen-c2-cep modulates gene expression to favor a reduction in inflammation and cell proliferation while promoting apoptosis. These findings support its potential as a therapeutic agent for hyperproliferative and inflammatory skin conditions. Further studies, including in vivo models and proteomics, are warranted to validate these findings and further elucidate the compound's mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Transcriptome and HPLC Analysis Reveal the Regulatory Mechanisms of Aurantio-Obtusin in Space Environment-Induced Senna obtusifolia Lines [mdpi.com]
- 2. GEO Accession viewer [ncbi.nlm.nih.gov]
- 3. GEO Accession viewer [ncbi.nlm.nih.gov]
- 4. Full-length transcriptome analysis provides new insights into the early bolting occurrence in medicinal Angelica sinensis PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Full-length transcriptome analysis provides new insights into the early bolting occurrence in medicinal Angelica sinensis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Transcriptome Analysis of Psoralen-c2-cep Treatment in Human Keratinocytes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15344156#comparative-transcriptome-analysis-after-psoralen-c-2-cep-treatment]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com